

Addressing hypotony as a side effect of ADV-022

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: AO-022

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Technical Support Center: ADV-022 and Hypotony

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions regarding hypotony as a side effect of ADV-022.

Troubleshooting Guide

Q1: We are observing unexpected and significant decreases in intraocular pressure (IOP) in our preclinical models following ADV-022 administration. How should we proceed?

A1: A significant decrease in IOP, or hypotony, is a known potential side effect of ADV-022, particularly at higher doses. Immediate steps should be taken to investigate the underlying cause and manage the condition in your experimental setting.

Recommended Initial Steps:

- **Confirm IOP Measurement:** Ensure the accuracy and reproducibility of your tonometry readings. Use a calibrated tonometer suitable for your animal model.
- **Dose Confirmation:** Verify the administered dose of ADV-022. Hypotony has been observed to be dose-dependent in clinical trials.^[1]

- **Ocular Inflammation Assessment:** Conduct a thorough ocular examination to assess for signs of inflammation, such as panuveitis.[2][3] This was a concurrent finding in clinical cases of ADVIM-022-related hypotony.
- **Monitor Systemic Health:** In clinical trials, patients with diabetic macular edema (DME) and underlying comorbidities such as severe vascular disease were more susceptible.[1] Assess the systemic health of your animal models.
- **Review Prophylactic Regimens:** Evaluate the adequacy of your current anti-inflammatory prophylaxis. In clinical trials, alternative prophylactic regimens were considered for future studies.

Q2: Our team is designing a new study with ADVIM-022. What are the key considerations to mitigate the risk of hypotony?

A2: Based on clinical trial data, several factors can be considered to mitigate the risk of hypotony.

Key Mitigating Strategies:

- **Dose Selection:** Consider using lower doses of ADVIM-022. The incidence of hypotony was significantly higher at the 6×10^{11} vg/eye dose compared to the 2×10^{11} vg/eye dose in the INFINITY trial.[4][5]
- **Patient/Model Selection:** The risk of hypotony was notably different between wet age-related macular degeneration (AMD) and DME patient populations. Pre-screening for underlying vascular comorbidities may be a crucial step.
- **Enhanced Prophylaxis:** Implement a robust and potentially extended anti-inflammatory prophylactic regimen. Ocular inflammation was observed in the OPTIC study and was generally responsive to steroid eye drops.[2] However, the inflammation associated with hypotony in the INFINITY trial was at times refractory to steroids.[1]

Frequently Asked Questions (FAQs)

Q3: What is the proposed mechanism of action for ADVIM-022?

A3: ADVM-022 is a gene therapy that utilizes a proprietary adeno-associated virus vector capsid, AAV.7m8, to deliver a codon-optimized coding sequence of aflibercept.^[6] Following a single intravitreal injection, transduced retinal cells are designed to continuously produce the aflibercept protein, acting as a "biofactory."^[6] Aflibercept is a recombinant fusion protein that functions as a decoy receptor, binding to Vascular Endothelial Growth Factor-A (VEGF-A) and Placental Growth Factor (PIGF).^{[7][8][9][10]} This prevents their interaction with native receptors on endothelial cells, thereby inhibiting the signaling cascades that lead to angiogenesis and increased vascular permeability, which are characteristic of wet AMD and DME.^{[7][9]}

Q4: How does anti-VEGF therapy, like the aflibercept produced by ADVM-022, typically affect IOP?

A4: The relationship between VEGF and aqueous humor dynamics is complex. Some studies suggest that VEGF-A can increase the outflow facility of aqueous humor through the conventional pathway, which would lead to a decrease in IOP.^{[11][12][13]} Conversely, anti-VEGF therapies have been reported in some instances to reduce aqueous outflow facility, which could potentially lead to an increase in IOP.^{[14][15]} The hypotony observed with ADVM-022, however, is not believed to be a direct pharmacological effect of VEGF inhibition on aqueous outflow.

Q5: What is the likely cause of hypotony as a side effect of ADVM-022?

A5: The leading hypothesis is that the hypotony observed in the INFINITY trial was secondary to significant and persistent intraocular inflammation (panuveitis).^{[2][3]} Severe inflammation can lead to a breakdown of the blood-aqueous barrier and ciliary body shutdown, resulting in decreased aqueous humor production and subsequent hypotony. The fact that this adverse event was more prominent in the DME patient population, who may have a predisposition to inflammatory responses due to underlying vascular disease, supports this hypothesis.

Q6: What were the key findings from the clinical trials regarding ADVM-022 and hypotony?

A6: The INFINITY trial, which evaluated ADVM-022 in patients with DME, reported a dose-limiting toxicity of hypotony at the high dose (6×10^{11} vg/eye).^[4] This was a Suspected Unexpected Serious Adverse Reaction (SUSAR) that in some cases was accompanied by panuveitis and vision loss, and was refractory to steroid treatment, sometimes necessitating

surgical intervention.^{[1][2][5]} In contrast, the OPTIC trial in patients with wet AMD did not report similar clinically relevant events of hypotony at either the high or low dose.

Data Presentation

Table 1: Summary of Hypotony Events in ADVM-022 Clinical Trials

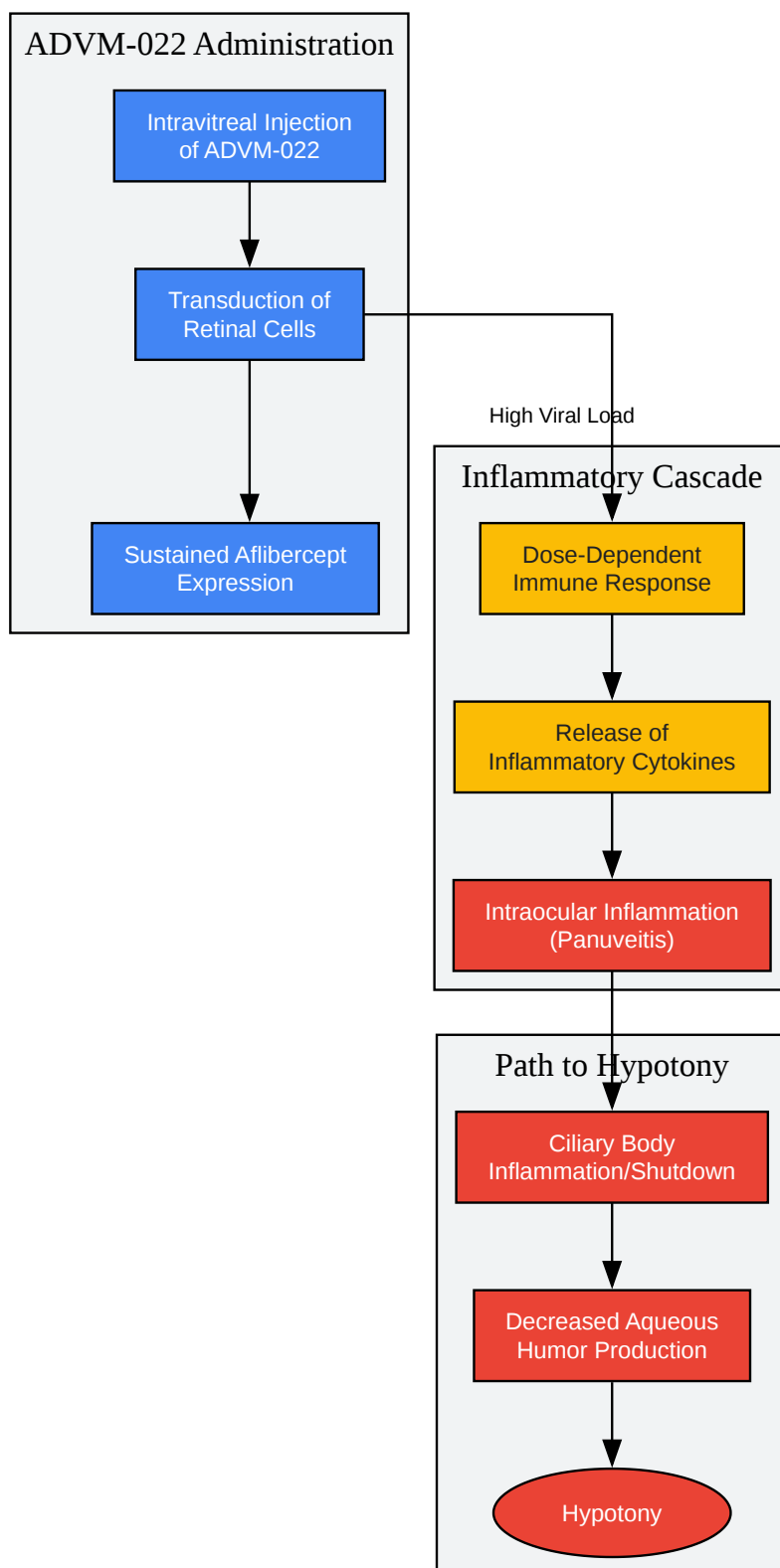
Clinical Trial	Patient Population	Dose	Incidence of Clinically Relevant Hypotony	Onset of Events	Associated Findings	Outcome
INFINITY	Diabetic Macular Edema (DME)	High Dose (6 x 10 ¹¹ vg/eye)	5 out of 12 patients	16-36 weeks post-treatment	Rapid decrease in IOP, inflammation (panuveitis), refractory to steroids in some cases[1]	Some patients required surgery; development for DME discontinued[4]
INFINITY	Diabetic Macular Edema (DME)	Low Dose (2 x 10 ¹¹ vg/eye)	No similar clinically relevant events observed[4]	N/A	N/A	Continued monitoring
OPTIC	Wet Age-Related Macular Degeneration (AMD)	High Dose (6 x 10 ¹¹ vg/eye) & Low Dose (2 x 10 ¹¹ vg/eye)	No similar clinically relevant events observed	N/A	Ocular inflammation was observed but responsive to steroid eye drops[2]	Development to continue for wet AMD at lower doses

Experimental Protocols

Protocol 1: Investigation of Hypotony in a Non-Human Primate Model

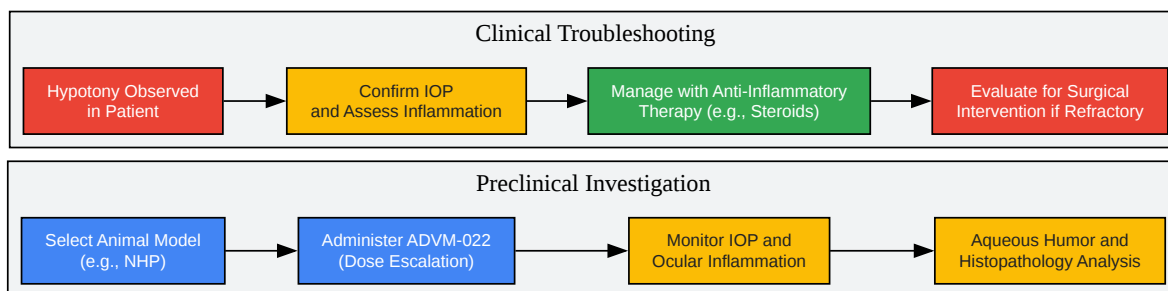
- **Animal Model:** Select a relevant non-human primate model.
- **Dose Escalation Study:** Administer ADVM-022 via intravitreal injection at varying doses, including those tested in clinical trials (2×10^{11} vg/eye and 6×10^{11} vg/eye) and lower.
- **IOP Monitoring:** Perform daily tonometry for the first week, followed by weekly measurements for the duration of the study.
- **Ocular Inflammation Assessment:** Conduct regular slit-lamp examinations and scoring of anterior chamber cells, flare, and vitreous haze.
- **Aqueous Humor Analysis:** Collect aqueous humor samples at predetermined time points to analyze for inflammatory cytokines and aflibercept protein levels.
- **Histopathology:** At the study endpoint, perform histopathological examination of the ciliary body and other ocular structures to assess for signs of inflammation and cellular damage.
- **Systemic Health Monitoring:** Monitor systemic inflammatory markers and overall health of the animals.

Mandatory Visualizations



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Caption: Proposed pathway of ADV-022-induced hypotony.



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Caption: Experimental workflow for addressing hypotony.

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- To cite this document: BenchChem. [Addressing hypotony as a side effect of ADV-022]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15601701#addressing-hypotony-as-a-side-effect-of-adv-022]

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